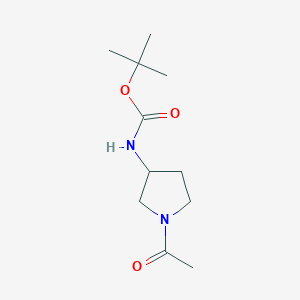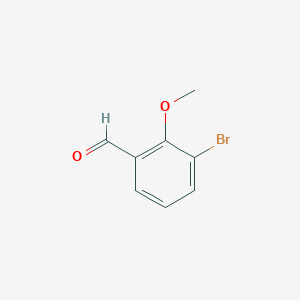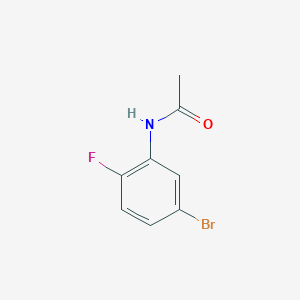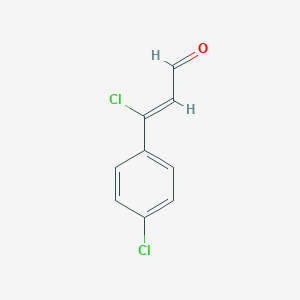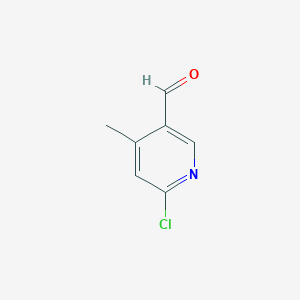
5-(3-Chlorophenyl)pyridin-2-amine
Vue d'ensemble
Description
“5-(3-Chlorophenyl)pyridin-2-amine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has an amine group (-NH2) attached to the second carbon of the pyridine ring and a chlorophenyl group attached to the fifth carbon .
Molecular Structure Analysis
The molecular structure of “5-(3-Chlorophenyl)pyridin-2-amine” consists of a pyridine ring with an amine group (-NH2) attached to the second carbon and a chlorophenyl group attached to the fifth carbon . The presence of the nitrogen atom in the pyridine ring and the amine group makes the compound a heterocyclic amine .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
5-(3-Chlorophenyl)pyridin-2-amine has shown potential in antimicrobial and anticancer research. A study demonstrated that diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, related compounds to 5-(3-Chlorophenyl)pyridin-2-amine, exhibited high antimicrobial activities against various Gram-negative and Gram-positive bacteria, as well as fungi. Additionally, these compounds displayed significant cytotoxicity and anticancer activities against liver carcinoma and human breast adenocarcinoma cell lines (Abdel-megeed et al., 2012).
Chemical Synthesis and Characterization
5-(3-Chlorophenyl)pyridin-2-amine is involved in various chemical syntheses and characterizations. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine, which was confirmed by element analysis, IR, 1H NMR, and X-ray diffraction, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015). In another study, the reaction of 5-(4-chlorophenyl)-4-benzoyl-1-(4-hydroxyphenyl)-3-hydroxy-3-pyrrolin-2-one with aromatic amines afforded corresponding 3-arylamino derivatives, showing the versatility of related compounds in chemical synthesis (Armisheva et al., 2011).
Catalysis and Coordination Chemistry
The compound plays a role in catalysis and coordination chemistry. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine, demonstrating its use in selective amination processes (Jianguo Ji et al., 2003). Additionally, the synthesis and characterization of Co(III) complexes with amine including 5-(3-Chlorophenyl)pyridin-2-amine have been studied, contributing to the field of metal-organic chemistry (Amirnasr et al., 2001).
Crystallography and Molecular Structure
The crystal structure of compounds related to 5-(3-Chlorophenyl)pyridin-2-amine has been a subject of interest. A study on the crystal structure of a chiral sec-amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, revealed insights into the molecular structure of similar compounds (Adeleke & Omondi, 2022).
Luminescent Properties
The luminescent properties of coordination complexes involving 5-(3-Chlorophenyl)pyridin-2-amine and similar compounds have been explored. A study found that the solid-state luminescent properties of perchlorate-containing complexes were stronger than those of nitrate-containing complexes (Zhang et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-(3-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIMHAAQBBISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602411 | |
| Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)pyridin-2-amine | |
CAS RN |
893738-14-2 | |
| Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



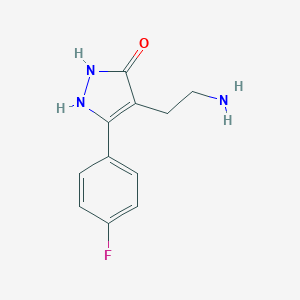
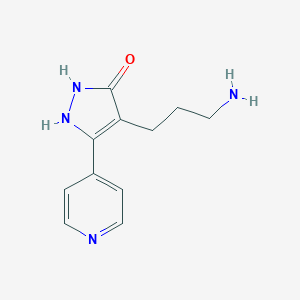
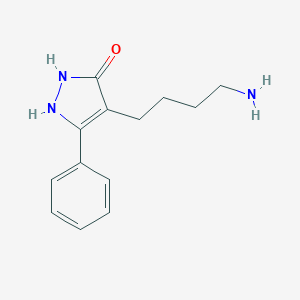
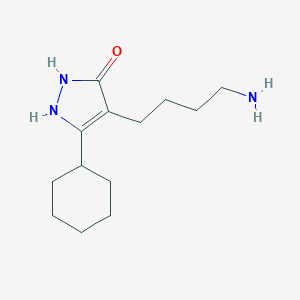
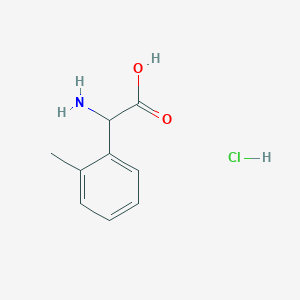
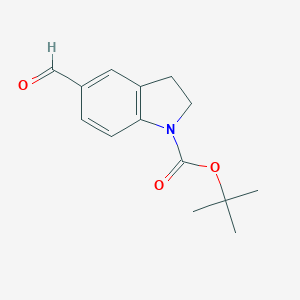
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)
![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)
